molecular formula C14H9N3OS B12863731 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide

2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide

Cat. No.: B12863731
M. Wt: 267.31 g/mol
InChI Key: NTDUEVZTCWLDCF-UHFFFAOYSA-N
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Description

2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide is a synthetic organic compound featuring a naphthothiazole ring system coupled with a cyanoacetamide functional group. The naphtho[2,1-d]thiazole moiety is a fused heterocyclic system known for its aromaticity, contributed by the presence of both sulfur and nitrogen atoms within its structure . This compound is related to a class of molecules where the thiazole ring serves as a critical synthon for developing a wide range of novel chemical entities with potential biological activity . Thiazole-containing compounds, in general, have demonstrated significant importance in medicinal chemistry research due to their diverse pharmacological profiles. Molecules bearing the thiazole nucleus have been investigated for a broad spectrum of therapeutic potentials, including as anticancer, antimicrobial, and anti-inflammatory agents . The core structure is a key component in several approved drugs and candidates undergoing clinical and preclinical evaluation . The specific research applications and mechanism of action for 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide are areas of ongoing scientific investigation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C14H9N3OS

Molecular Weight

267.31 g/mol

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-cyanoacetamide

InChI

InChI=1S/C14H9N3OS/c15-8-7-12(18)17-14-16-11-6-5-9-3-1-2-4-10(9)13(11)19-14/h1-6H,7H2,(H,16,17,18)

InChI Key

NTDUEVZTCWLDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CC#N

Origin of Product

United States

Preparation Methods

Condensation of Aldehyde Precursors with Cyanoacetamide Derivatives

A common approach involves the condensation of a naphtho-thiazole aldehyde intermediate with cyanoacetamide under reflux conditions in ethanol with a catalytic amount of base (e.g., piperidine). This method is supported by analogous syntheses of related heterocyclic cyanoacetamides:

  • An aldehyde derivative of the naphtho-thiazole ring is reacted with cyanoacetamide in ethanol.
  • Piperidine is added as a base catalyst.
  • The mixture is refluxed for 2–3 hours.
  • Upon cooling, the product precipitates and is collected by filtration.
  • Recrystallization from ethanol or suitable solvents yields the pure compound.

This method typically achieves yields in the range of 70–80% and is characterized by IR absorption bands corresponding to cyano (CN) groups (~2200 cm⁻¹) and amide carbonyl (CO) groups (~1690 cm⁻¹).

Use of Phosphorus Oxychloride (POCl₃) in Dimethylformamide (DMF) for Formylation

The naphtho-thiazole aldehyde intermediate can be prepared by formylation of the corresponding naphtho-thiazole compound using the Vilsmeier-Haack reaction:

  • Dimethylformamide (DMF) is cooled to 0 °C.
  • Phosphorus oxychloride (POCl₃) is added dropwise with stirring.
  • The naphtho-thiazole compound is added, and the mixture is heated to 90 °C for 2 hours.
  • The reaction mixture is poured onto crushed ice, and the aldehyde precipitates.
  • The aldehyde is filtered and purified by recrystallization.

This aldehyde is then used in the condensation step with cyanoacetamide.

Alternative Approaches: Reaction with Nitrile Derivatives

In some synthetic schemes, nitrile-containing intermediates are reacted with amines or amides to form cyanoacetamide derivatives. For example:

  • Reaction of 2-bromo-1-(naphtho[2,1-b]furan-2-yl)ethan-1-one with amines in DMF/acetic acid under reflux.
  • Subsequent cyclization and functional group transformations yield the cyanoacetamide-substituted heterocycle.

Though this method is more common for related heterocycles, it provides a conceptual framework for preparing 2-cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide analogs.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formylation (Vilsmeier-Haack) DMF, POCl₃ 0 °C to 90 °C 2 hours ~70 Ice quench, recrystallization
Condensation with cyanoacetamide Cyanoacetamide, ethanol, piperidine catalyst Reflux (~78 °C) 2–3 hours 70–80 Recrystallization from ethanol
Alternative nitrile reaction Nitrile derivative, amine, DMF/AcOH Reflux 5–8 hours 55–88 Requires purification by recrystallization

Characterization Data Supporting Preparation

  • Infrared (IR) Spectroscopy : Characteristic absorption bands for cyano groups (2200–2210 cm⁻¹), amide carbonyl (1680–1700 cm⁻¹), and NH stretching (~3400 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : Proton signals corresponding to aromatic protons of the naphtho-thiazole ring and amide NH.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight.
  • Elemental Analysis : Carbon, hydrogen, nitrogen percentages matching calculated values for the compound.

These data confirm the successful synthesis and purity of the target compound.

Research Findings and Notes

  • The use of less than stoichiometric acid in nitrite-mediated reactions avoids side reactions and improves yield in related cyanoacetamide syntheses.
  • Reflux times and temperatures are critical for optimizing yield and minimizing by-products.
  • The choice of solvent (ethanol, DMF, or mixtures) affects solubility and crystallization behavior.
  • Piperidine or other mild bases catalyze the condensation efficiently without promoting side reactions.
  • The synthetic methods are adaptable for preparing analogs with different substituents on the naphtho-thiazole ring.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The active methylene group in the cyanoacetamide moiety can undergo condensation reactions with aldehydes and ketones.

    Cyclization Reactions: The compound can form heterocyclic structures through intramolecular cyclization.

Common Reagents and Conditions

    Phenacyl Bromide: Used in cyclocondensation reactions.

    Triethylamine: Acts as a base catalyst in various reactions.

    Ethanol: Common solvent for reactions involving this compound.

Major Products Formed

The major products formed from reactions involving 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide include various heterocyclic compounds, such as pyrroles and thiazoles, which are of interest for their biological activities .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antitumor Activity
Recent studies have highlighted the compound's significant antimicrobial and antitumor properties. It has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, derivatives of this compound have shown promising results against the MCF7 breast adenocarcinoma cell line, indicating potential for cancer treatment .

Mechanism of Action
The biological activity of 2-cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it can inhibit enzymes and receptors involved in disease processes, particularly those related to inflammation and cancer progression .

Case Study: Antimicrobial Testing
A study conducted on synthesized derivatives demonstrated their antimicrobial activities using the disc diffusion method against Escherichia coli and Staphylococcus aureus. The results indicated a strong inhibitory effect, suggesting that these compounds could serve as effective antimicrobial agents .

Organic Synthesis

Versatile Building Block
The compound serves as a valuable synthon in the synthesis of various nitrogenous heterocycles such as iminocoumarines, thiazoles, and dihydropyridines. Its dual nucleophilic sites allow for diverse chemical reactions, including condensation and substitution reactions .

Synthetic Pathways
Different synthetic routes have been developed to obtain 2-cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide. For example, the reaction of ethyl cyanoacetate with specific amines leads to the formation of this compound along with other derivatives. The mechanistic pathways involve regioselective attacks and cyclization processes that enhance the diversity of synthesized products .

Material Science Applications

Superconductors and Optoelectronics
In material science, cyanoacetamides like 2-cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide are increasingly being explored for applications in superconductors and optoelectronic devices. Their unique electronic properties make them suitable candidates for developing advanced materials with specific functionalities .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Properties
2-Cyano-N-(4-methylthiazol-2-yl)acetamideMethyl group on thiazoleDifferent electronic properties affecting reactivity
N-(4-phenyltiazol-2-yl)acetamideLacks cyano groupLess versatile in synthetic applications
4-(4-fluorophenyl)-2-cyanoacetamideFluorine substitution enhances lipophilicityPotentially increased bioavailability
N-(5-bromo-thiazol-2-yl)acetamideBromine substitution introduces halogen reactivityEnhanced electrophilic character

Mechanism of Action

The mechanism of action of 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide involves its interaction with various molecular targets. For example, it can bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole-containing compounds, which exhibit cytotoxic effects by disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

N-(Thiazol-2-yl)acetamide Derivatives

  • N-(Thiazol-2-yl)acetamide (C₅H₆N₂OS): A simpler analog lacking the naphthothiazole and cyano groups. It is synthesized via acetylation of 2-aminothiazole and exhibits hydrogen-bonded crystal structures .
  • 2-(Naphtho[2,1-b]furan-1-yl)-N-(1,3-thiazol-2-yl)acetamide (C₁₇H₁₂N₂O₂S): Replaces the naphthothiazole with a naphthofuran group. This substitution reduces electron-withdrawing effects, altering binding interactions .

Naphthothiazole Derivatives with Pyrazole/Pyrimidine Moieties

  • 2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole: Features a cyano-substituted pyrazole ring fused to naphthothiazole.
  • 2-[6-Aminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole: Incorporates a pyrimidine ring, increasing planarity and π-stacking ability. Its synthesis involves cyclization in formamide, yielding a reddish-brown powder with a higher melting point (290–292°C) .

Functional Group Modifications

Cyano vs. Nitro Substituents

  • 2-Cyano-N-(thiazol-2-yl)acetamide: The cyano group (-CN) provides strong electron-withdrawing effects, stabilizing the acrylamide structure and enhancing electrophilicity .
  • N-(3-Nitrophenyl)-2-(naphtho[1-yloxy]methyl-triazol-1-yl)acetamide (e.g., compound 6c in ): A nitro group (-NO₂) introduces stronger electron-withdrawing and redox-active properties, reflected in IR peaks at 1535 cm⁻¹ (asymmetric NO₂) .

Triazole-Linked Analogs

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The triazole linker increases rigidity and metal-coordination capacity, as shown by NMR signals at δ 8.36 ppm (triazole proton) .

Physicochemical and Spectral Properties

Compound Molecular Formula Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm) Reference
2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide C₁₅H₁₀N₄OS 1671 (C=O), 2215 (CN) Not reported in evidence
2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole C₁₅H₉N₅S 3345–3315 (NH₂), 2215 (CN) 10.43 ppm (NH₂, DMSO-d₆)
N-(3-Nitrophenyl)-2-(triazol-1-yl)acetamide C₂₁H₁₈N₅O₄ 1535 (NO₂), 1676 (C=O) 8.40 ppm (triazole proton, DMSO-d₆)
2-(Naphtho[2,1-b]furan-1-yl)-N-(thiazol-2-yl)acetamide C₁₇H₁₂N₂O₂S 1671 (C=O) 5.38 ppm (–NCH₂CO–, DMSO-d₆)

Biological Activity

2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide can be described as follows:

  • Molecular Formula : C13H8N2OS
  • Molecular Weight : 240.28 g/mol
  • IUPAC Name : 2-cyano-N-(naphtho[2,1-d]thiazol-2-yl)acetamide

The compound features a cyano group and a naphtho[2,1-d]thiazole moiety, which are critical for its biological activity.

Antibacterial Properties

Research has indicated that 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide exhibits significant antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 µg/mL
Escherichia coli31.25 µg/mL
Pseudomonas aeruginosa62.5 µg/mL

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results in inhibiting the growth of various cancer cell lines.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The anticancer mechanism is thought to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Synthesis Methods

The synthesis of 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide typically involves the reaction of naphthalene derivatives with thiazole and cyanoacetate under specific conditions. The following steps outline a general synthetic pathway:

  • Formation of Thiazole Derivative : React thioamide with α-bromoacetic acid to form the thiazole ring.
  • Addition of Cyano Group : Introduce cyanide ions to form the cyano-substituted thiazole.
  • Coupling Reaction : Combine the thiazole derivative with an acetamide in the presence of a coupling agent.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial effects against MRSA and E. coli, indicating significant inhibition at low concentrations compared to standard antibiotics .
  • Anticancer Evaluation : Research conducted by Sciendo assessed the anticancer activity against various cell lines, revealing that compounds similar to 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide exhibited potent cytotoxic effects with minimal toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide and its derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, 2-cyanoacetamide derivatives can react with thiazole-containing electrophiles under basic conditions (e.g., dry acetone or toluene/water mixtures) to form the target scaffold. Key intermediates like 2-azidoacetamides (prepared from chloroacetamides and sodium azide) are used in 1,3-dipolar cycloadditions with alkynes to generate triazole-linked derivatives . Reaction optimization often involves temperature control (reflux or room temperature) and solvent selection (e.g., dichloromethane, ethanol) .

Q. How is the crystal structure of 2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent mixtures (e.g., methylene chloride/methanol). Data collection at low temperatures (~173 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL) is used for structure refinement, with hydrogen bonding (N–H⋯N, C–H⋯O) and π-π interactions analyzed to validate packing stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, cyano groups at ~2200 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects. For example, acetamide protons resonate at δ 2.1–2.3 ppm, while aromatic protons in the naphthothiazole ring appear downfield (δ 7.2–8.4 ppm) .
  • Mass Spectrometry : HRMS validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of thiazole-linked derivatives?

  • Methodological Answer : Side reactions (e.g., over-alkylation or hydrolysis) are minimized by:

  • Temperature Control : Lower temperatures (0–5°C) for electrophilic substitutions.
  • Catalyst Selection : Copper(I) catalysts (e.g., Cu(OAc)₂) accelerate azide-alkyne cycloadditions while reducing byproducts .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions.
    Contradictions in yield data across studies may arise from trace moisture or oxygen sensitivity, necessitating inert atmospheres .

Q. What strategies resolve discrepancies in crystallographic data refinement for this compound?

  • Methodological Answer : Discrepancies (e.g., outlier reflections or thermal motion) are addressed by:

  • Data Filtering : Omitting high-angle or weak reflections (I/σ(I) < 2) to improve R-factors .
  • Hydrogen Bonding Analysis : Validating H-atom positions via difference Fourier maps and refining riding models .
  • Software Tools : SHELXL’s restraints for anisotropic displacement parameters and validation plugins (e.g., PLATON) ensure compliance with IUCr standards .

Q. How do structural modifications (e.g., nitro or halogen substituents) impact biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro groups enhance electrophilicity, improving enzyme inhibition (e.g., DprE1 in Mycobacterium tuberculosis). Derivatives with halogen substituents (Cl, F) show increased lipophilicity and membrane penetration .
  • SAR Studies : Computational docking (e.g., Schrödinger’s GLIDE) identifies key interactions (e.g., hydrogen bonds with Thr230 in DprE1). In vitro assays (MIC values) correlate substituent position with potency .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G* level) to model cycloaddition barriers .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys prioritize routes based on atom economy and feasibility .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMSO) .

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